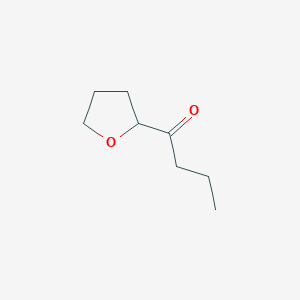
1-(Oxolan-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-yl)butan-1-one is a chemical compound that belongs to the family of ketones. It is also known as 2-Oxolanone, 4-methyl-3-(2-oxoethyl)- or Methyl 3-(2-oxoethyl)-4-methyl-2-oxolaneacetate. This compound has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
1-(Oxolan-2-yl)butan-1-one has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, and antiviral properties. This compound has also been studied for its potential to inhibit the growth of cancer cells. Furthermore, it has been investigated for its potential use in the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of 1-(Oxolan-2-yl)butan-1-one is still under investigation. However, it has been suggested that this compound may exert its antimicrobial, antifungal, and antiviral effects by inhibiting the growth of microorganisms. It has also been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
Biochemical And Physiological Effects
1-(Oxolan-2-yl)butan-1-one has been reported to exhibit low toxicity in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health. This compound has also been reported to exhibit moderate anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(Oxolan-2-yl)butan-1-one in lab experiments is its high purity and good yield. This compound is also relatively easy to synthesize. However, one limitation of using this compound is its potential toxicity, which may require special handling and disposal procedures.
Future Directions
There are several future directions for the study of 1-(Oxolan-2-yl)butan-1-one. One direction is to investigate its potential use as a drug candidate for the treatment of microbial infections, cancer, and inflammation. Another direction is to study its potential use in the synthesis of other compounds. Additionally, further studies are needed to determine its long-term effects on human health and its potential toxicity.
In conclusion, 1-(Oxolan-2-yl)butan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of 1-(Oxolan-2-yl)butan-1-one can be achieved through the reaction of 4-methyl-2-oxolaneacetic acid with ethyl chloroacetate in the presence of a base. The resulting product is then hydrolyzed to obtain the target compound. This method has been reported to yield a high purity product with a good yield.
properties
CAS RN |
100113-53-9 |
|---|---|
Product Name |
1-(Oxolan-2-yl)butan-1-one |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
1-(oxolan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H14O2/c1-2-4-7(9)8-5-3-6-10-8/h8H,2-6H2,1H3 |
InChI Key |
AJVISEDONRMJFV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1CCCO1 |
Canonical SMILES |
CCCC(=O)C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)
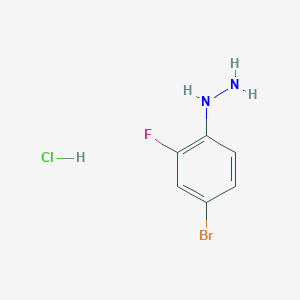
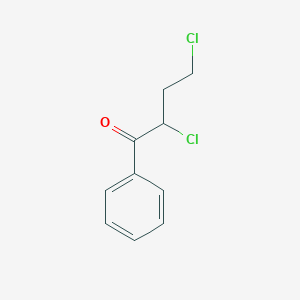
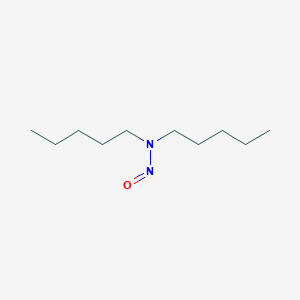
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)
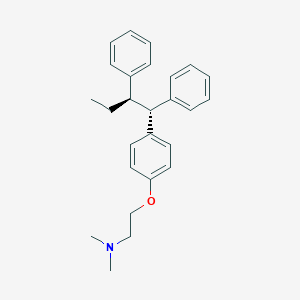
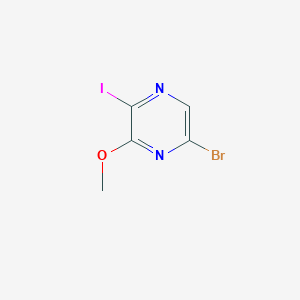
![[(Diphenylmethyl)sulfinyl]acetic Acid Ethyl Ester](/img/structure/B22234.png)
![3-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B22240.png)
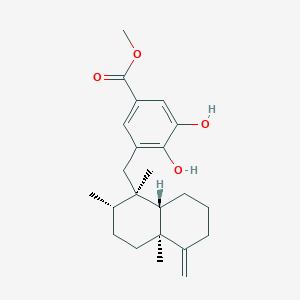
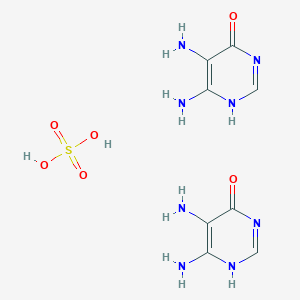
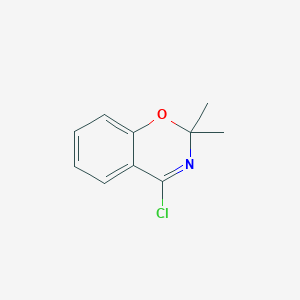

![1,7-Dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-2,6-dihydroxy-3-methylheptan-4-one](/img/structure/B22247.png)